Xanthonolol
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Overview
Description
Xanthonolol: is a derivative of xanthone, an aromatic oxygenated heterocyclic molecule. Xanthones are known for their wide range of biological activities and are found in various natural sources such as plants, fungi, and lichens
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of xanthone derivatives, including Xanthonolol, typically involves several key steps. One common method is the classical Grover, Shah, and Shah reaction, which uses polyphenols and salicylic acids heated with acetic anhydride as the dehydrating agent . Another method involves the use of zinc chloride/phosphoryl chloride to produce xanthones in better yield and with shorter reaction times .
Industrial Production Methods: Industrial production of xanthone derivatives often employs microwave heating to enhance reaction efficiency and yield . The use of catalysts such as ytterbium, palladium, ruthenium, and copper has also been explored to optimize the synthesis process .
Chemical Reactions Analysis
Types of Reactions: Xanthonolol undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of functional groups such as the hydroxy and isopropylamino groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide and potassium carbonate.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry: In chemistry, 9H-Xanthen-9-one derivatives are used as intermediates in the synthesis of various bioactive compounds .
Biology: In biological research, these compounds are studied for their potential antioxidant and anti-inflammatory properties .
Medicine: Medically, xanthone derivatives have shown promise in the treatment of diseases such as cancer, Alzheimer’s, and diabetes due to their diverse pharmacological activities .
Industry: Industrially, these compounds are used in the development of dyes, pigments, and other materials due to their stable chemical structure and vibrant colors .
Mechanism of Action
The mechanism of action of Xanthonolol involves its interaction with various molecular targets and pathways. The hydroxy and isopropylamino groups play a crucial role in modulating the compound’s biological activity. For instance, the compound may inhibit specific enzymes or receptors, leading to its observed pharmacological effects .
Comparison with Similar Compounds
3-Hydroxy-9H-xanthen-9-one: Known for its anti-inflammatory activity.
7-Bromo-1,3-dihydroxy-9H-xanthen-9-one: Exhibits potent anti-cancer properties.
Uniqueness: The presence of both hydroxy and isopropylamino groups in Xanthonolol makes it unique compared to other xanthone derivatives. These functional groups enhance its solubility and reactivity, making it a valuable compound for various scientific and industrial applications .
Properties
CAS No. |
37933-99-6 |
---|---|
Molecular Formula |
C19H21NO4 |
Molecular Weight |
327.4 g/mol |
IUPAC Name |
3-[2-hydroxy-3-(propan-2-ylamino)propoxy]xanthen-9-one |
InChI |
InChI=1S/C19H21NO4/c1-12(2)20-10-13(21)11-23-14-7-8-16-18(9-14)24-17-6-4-3-5-15(17)19(16)22/h3-9,12-13,20-21H,10-11H2,1-2H3 |
InChI Key |
OLDFECRHZVIEMS-UHFFFAOYSA-N |
SMILES |
CC(C)NCC(COC1=CC2=C(C=C1)C(=O)C3=CC=CC=C3O2)O |
Canonical SMILES |
CC(C)NCC(COC1=CC2=C(C=C1)C(=O)C3=CC=CC=C3O2)O |
Synonyms |
3-(3-isopropylamino)-2-hydroxypropoxyxanthone xanthonolol |
Origin of Product |
United States |
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